N-(2-Amino-2-oxoethyl)prop-2-enamide
Description
Nomenclature and Structural Context of N-(2-Amino-2-oxoethyl)prop-2-enamide
The precise identification and structural understanding of a chemical compound are fundamental to its scientific exploration. This compound is identified by several names and chemical identifiers, which are crucial for consistent reference in academic literature and databases. The compound is also known by synonyms such as N-acryloyl-glycinamide and N-(2-Amino-2-oxoethyl)acrylamide. smolecule.comchemspider.comnih.gov
Structurally, the molecule possesses the chemical formula C₅H₈N₂O₂. smolecule.comnih.gov It features a prop-2-enamide backbone, which includes a reactive vinyl group, connected to a glycinamide (B1583983) (an amide derivative of the amino acid glycine). smolecule.com This combination of a polymerizable unit and a biocompatible, amino acid-derived group is central to its utility. The presence of the vinyl group facilitates reactions such as Michael addition and, most notably, radical polymerization, allowing it to serve as a monomer in the synthesis of polymers. smolecule.com
Table 1: Chemical and Structural Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Synonyms | N-acryloyl-glycinamide, N-(2-Amino-2-oxoethyl)acrylamide | smolecule.comchemspider.com |
| CAS Number | 2479-62-1 | smolecule.comnih.gov |
| Molecular Formula | C₅H₈N₂O₂ | smolecule.comnih.gov |
| Molecular Weight | 128.13 g/mol | smolecule.comnih.gov |
| InChI Key | GVGGWUXGMRTNIK-UHFFFAOYSA-N | smolecule.comnih.gov |
Historical Trajectories and Current Research Landscape
The synthesis of this compound can be achieved through established organic chemistry methods. A common laboratory-scale approach is the amide coupling reaction between a derivative of acrylic acid and glycinamide. smolecule.com This process often requires an activating agent to facilitate the formation of the stable amide bond. smolecule.com
While the compound itself has been known for some time as a chemical entity, its application in advanced research has seen significant growth in recent years. The historical use was primarily as a monomer for the creation of polymers, such as poly(N-acryloylglycinamide). nih.gov
The current research landscape reveals a strong focus on leveraging its unique structure for sophisticated applications:
Polymer Chemistry: The compound is a key component in the synthesis of "smart" polymers. Researchers utilize it to create materials that exhibit temperature-responsive behavior, which is of great interest for biomedical devices and drug delivery systems.
Advanced Biomaterials: Recent studies have demonstrated its use in the fabrication of innovative hydrogel-based technologies. abmole.com Notably, it has been incorporated into modular, stimuli-responsive hydrogel sealants designed for the early detection and containment of gastrointestinal leaks following surgery. abmole.com Furthermore, it has been used to develop surgical sealants that integrate shape-morphing sensors for medical monitoring. abmole.com
Cell Culture and Disease Modeling: The compound is used as a component in hydrogels for creating more biologically relevant three-dimensional cell culture environments. It has been used in the molecular and functional characterization of human intestinal organoids, which serve as models for studying the epithelial barrier. abmole.com
Significance and Emerging Research Directions in Chemical and Biomedical Sciences
The significance of this compound stems directly from its bifunctional nature, which bridges synthetic polymer chemistry with biomedical applications.
In chemical sciences , its primary significance is as a functional monomer. smolecule.com Its ability to polymerize is foundational to its role in materials science, enabling the creation of advanced polymers with tailored properties. smolecule.com It also serves as a versatile building block in organic synthesis for constructing more complex molecules containing amide functionalities. smolecule.com
In biomedical sciences , the compound is significant for its role in creating biocompatible materials. The polymers derived from it are central to the development of novel biomaterials for tissue engineering and regenerative medicine. abmole.com Moreover, its core structure is being explored as a scaffold in drug discovery. For instance, research on related structures, such as N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, has identified new compounds that protect pancreatic β-cells from stress, indicating a potential new modality for treating diabetes. nih.gov
Table 2: Summary of Research Applications and Significance
| Research Area | Application/Significance | Key Findings | Source |
|---|---|---|---|
| Polymer Chemistry | Synthesis of temperature-responsive polymers (hydrogels). | Creates materials with properties like upper critical solution temperature (UCST), useful for stimuli-responsive systems. | |
| Biomaterials | Development of surgical sealants and sensors. | Used in hydrogels for detecting gastric leaks and in integrated sensor technologies. | abmole.com |
| Cell Biology | Component for 3D cell culture models. | Employed in hydrogels to support the growth of human intestinal organoids for barrier function studies. | abmole.com |
| Drug Discovery | Scaffold for novel therapeutic agents. | Derivatives have shown potent protective activity for pancreatic β-cells, with improved solubility over initial compounds. | nih.gov |
Emerging research directions appear to be focused on further exploiting these properties. A key trend is the development of "smart" medical devices and targeted drug delivery systems that can respond to physiological cues. Another promising avenue is the continued use of its polymers to create more sophisticated and accurate 3D cell culture models for disease research and pharmaceutical screening. abmole.com Finally, the exploration of new derivatives based on the N-(2-Amino-2-oxoethyl)amide scaffold represents a significant opportunity for the discovery of novel therapeutics for a range of conditions. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-5(9)7-3-4(6)8/h2H,1,3H2,(H2,6,8)(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGGWUXGMRTNIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25987-89-7 | |
| Record name | Poly(N-acryloylglycinamide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25987-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60601895 | |
| Record name | N-(2-Amino-2-oxoethyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2479-62-1 | |
| Record name | N-(2-Amino-2-oxoethyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 Amino 2 Oxoethyl Prop 2 Enamide and Its Derivatives
Monomer Synthesis Routes for N-(2-Amino-2-oxoethyl)prop-2-enamide
The primary route to synthesizing this compound involves the formation of an amide bond between a glycine (B1666218) derivative and an acrylic acid derivative. smolecule.com
A widely employed laboratory method for synthesizing this compound is the Schotten-Baumann reaction, which involves reacting glycinamide (B1583983) hydrochloride with acryloyl chloride. nih.govsemanticscholar.org In a typical procedure, glycinamide hydrochloride and a base, such as potassium carbonate, are dissolved in water and cooled in an ice bath. nih.govsemanticscholar.org A solution of acryloyl chloride in a cold, water-immiscible organic solvent like anhydrous diethyl ether is then added dropwise to the aqueous solution under vigorous stirring. nih.govsemanticscholar.org The reaction is often kept in the dark to prevent light-induced polymerization of the acryloyl group. nih.govsemanticscholar.org
Another established approach is the direct amidation reaction between acrylic acid derivatives and glycine derivatives, which may require specific catalysts or coupling agents to proceed efficiently. smolecule.com One common strategy uses carbodiimide-mediated coupling, where an agent like N,N'-dicyclohexylcarbodiimide (DCC) activates the acrylic acid, forming a reactive O-acylisourea intermediate. smolecule.com This intermediate is then susceptible to nucleophilic attack by the amino group of glycinamide to form the final product. smolecule.com
Optimizing the synthesis of this compound is crucial to maximize yield and purity while minimizing side reactions, particularly the polymerization of the acrylamide (B121943) moiety. Careful control of reaction conditions is essential.
Key optimization parameters include:
Temperature: The reaction is typically conducted at low temperatures (0–5 °C) to control the exothermic nature of the acylation and reduce the risk of polymerization.
Solvent: A two-phase system, such as diethyl ether and water, is common. nih.govsemanticscholar.org The use of inert solvents like dichloromethane (B109758) is also reported. More environmentally friendly methods have been developed using water as the primary medium.
pH Control: A base, such as potassium carbonate, is used to neutralize the hydrochloric acid formed during the reaction with glycinamide hydrochloride, freeing the amine for reaction. nih.govsemanticscholar.org After the reaction, the aqueous phase is neutralized with an acid like hydrochloric acid before product extraction. nih.govsemanticscholar.org
Purification: Purification is critical for removing unreacted starting materials and byproducts. Recrystallization is a primary method, with solvent systems like methanol/acetone or chloroform (B151607) being effective. nih.govsmolecule.comsemanticscholar.org Column chromatography using a silica (B1680970) gel stationary phase and a mobile phase such as an ethyl acetate (B1210297)/hexane or methanol-dichloromethane mixture is also used to achieve high purity (>95%). smolecule.com
Below is a table summarizing optimized reaction conditions from a laboratory protocol.
| Parameter | Condition | Purpose | Citation |
| Reactants | Glycinamide hydrochloride, Acryloyl chloride | Forms the core structure of the molecule. | nih.govsemanticscholar.org |
| Base | Potassium carbonate | Neutralizes HCl to deprotect the amine group of glycinamide. | nih.govsemanticscholar.org |
| Solvent System | Diethyl ether / Water | Creates a two-phase system to control the reaction. | nih.govsemanticscholar.org |
| Temperature | Ice bath (0-5 °C) | Minimizes side reactions, especially polymerization. | nih.gov |
| Reaction Time | 2 hours post-addition | Allows the reaction to proceed to completion. | semanticscholar.org |
| Purification | Extraction with acetone, Recrystallization from methanol/acetone | Isolates and purifies the final product from salts and impurities. | nih.govsemanticscholar.org |
Multicomponent Reaction Approaches for this compound Derivatives
Multicomponent reactions (MCRs) are highly efficient for generating libraries of complex molecules from simple starting materials in a single step. The Ugi four-component reaction (U-4CR) is particularly relevant for synthesizing derivatives of this compound.
The Ugi four-component reaction is a cornerstone in the synthesis of peptidomimetics and peptide-like structures. nih.gov It combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-aminoacyl amides. nih.gov The reaction is known for its high atom economy and ability to generate significant structural diversity. nih.gov
The general mechanism involves the initial condensation of the amine and carbonyl compound to form an imine. nih.gov The isocyanide then adds to the iminium ion, forming a nitrilium intermediate, which is subsequently attacked by the carboxylate anion. nih.gov A final intramolecular acyl transfer, known as the Mumm rearrangement, yields the stable bis-amide product. nih.govrsc.org By varying the four starting components, a vast array of peptide-like structures can be synthesized, offering a powerful tool for drug discovery. nih.gov This strategy can be adapted to create derivatives that incorporate the core structure of N-acryloyl glycinamide by selecting appropriate starting materials. For instance, using acrylic acid as the carboxylic acid component would install the N-acryloyl group.
| Ugi Reaction Component | Role | Examples of Variation | Citation |
| Amine | Provides the N-terminal residue | Primary amines, amino acids | nih.gov |
| Carbonyl Compound | Forms the backbone | Aldehydes, ketones | nih.gov |
| Carboxylic Acid | Provides the C-terminal residue | Acetic acid, acrylic acid, amino acids | nih.gov |
| Isocyanide | Inserts a carbon atom and forms the second amide | Cyclohexyl isocyanide, tert-butyl isocyanide | rsc.org |
The core N-acryloyl glycinamide structure can be modified to produce analogs with different properties. For example, replacing the glycinamide moiety with other amino acid amides can introduce chirality and alter hydrophobicity. mdpi.com
An example is the synthesis of N-acryloyl L-alaninamide (NAlALA), an optically active analog. mdpi.com This compound can be copolymerized with NAGA using free-radical polymerization to create thermo-responsive copolymers. mdpi.com The introduction of the alanine-based unit increases the hydrophobicity of the resulting polymer. mdpi.com
Furthermore, the Ugi reaction itself can be used to synthesize complex analogs, such as gem-difluorinated pseudo-peptides, by incorporating fluorinated starting materials. nih.gov
Functional Derivatization Strategies for this compound
This compound possesses multiple functional groups that allow for further chemical modification. smolecule.com
Polymerization: The most significant derivatization is polymerization via the vinyl group. smolecule.com Radical polymerization can be used to synthesize poly(N-acryloyl glycinamide) (PNAGA), a non-ionic, thermo-responsive polymer. nih.govsemanticscholar.org Controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) have been successfully employed to create well-defined PNAGA polymers. nih.gov A greener approach using a copper wire catalyst in water has been developed, allowing for rapid polymerization at ambient temperatures. nih.govrsc.org
Michael Addition: The electron-withdrawing nature of the amide group makes the double bond of the acryloyl moiety an excellent Michael acceptor. smolecule.com This allows for conjugate addition reactions with various nucleophiles, enabling the attachment of different functional groups to the β-carbon.
Amide Group Reactions: The primary and secondary amide groups can undergo further reactions, such as acylation, to introduce different substituents, although this is less common than polymerization. smolecule.com
These derivatization strategies make this compound a versatile building block for creating functional materials, particularly hydrogels and smart polymers for biomedical applications. nih.govmdpi.com
Introduction of Hydroxamic Acid Moieties
The introduction of hydroxamic acid functionalities into molecules related to this compound is a key strategy for creating derivatives with metal-chelating properties. These moieties are characterized by an oxidized amide bond. ru.nl A direct synthetic route has been employed to produce N-[2-(hydroxyamino)-2-oxo-ethyl]-2-methyl-prop-2-enamide (HAO), a derivative of the target compound. This synthesis involves the reaction of N,O-bis(trimethylsilyl)hydroxylamine with methacryloyl chloride in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as chloroform (CHCl₃). The resulting intermediate is then reacted with 2-bromoacetamide (B1266107) to yield the final HAO product. researchgate.net
A more general approach for creating N-hydroxyamide linkages involves the acylation of N-(benzoyloxy)amines. nih.gov In this method, a protected hydroxylamine (B1172632) derivative is reacted with an activated carboxylic acid, such as an acid chloride. For instance, the acid chloride of N(alpha)-Fmoc-L-leucine can be reacted with N-(benzoyloxy)phenethylamine to produce an N(alpha)-Fmoc-N-(benzoyloxy)-L-leucinamide with a 90% yield. nih.gov The crucial hydroxamic acid group is then revealed by removing the benzoyl protecting group, a process that can be achieved using a mild base like 10 vol % ammonium (B1175870) hydroxide (B78521) in methanol, yielding the desired N-hydroxyamide. nih.gov This Fmoc-protected intermediate can be further used in standard peptide coupling reactions to build more complex structures. nih.gov
Table 1: Synthesis of N-[2-(hydroxyamino)-2-oxo-ethyl]-2-methyl-prop-2-enamide (HAO)
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Ref |
|---|---|---|---|---|---|
| N,O-bis(trimethylsilyl)hydroxylamine | Methacryloyl chloride | Triethylamine (TEA) | Chloroform (CHCl₃) | Intermediate | researchgate.net |
Aminolysis Reactions for Primary Amine Functionalization
Aminolysis is a chemical reaction where a molecule is split by reacting with ammonia (B1221849) or an amine. wikipedia.org This process is a fundamental method for forming amides and is particularly relevant for introducing primary amine functionalities. The reaction of an ester with an amine to form an amide proceeds through a nucleophilic addition-elimination mechanism. chemistrysteps.com The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxy group (RO⁻) as the leaving group to produce the amide. chemistrysteps.com
Although the alkoxy group is a relatively poor leaving group, making the reaction less efficient than using more reactive acyl chlorides, aminolysis is a viable strategy for functionalization. chemistrysteps.com This method has been successfully applied to modify polymer surfaces to introduce primary amines. For example, polyethylene (B3416737) terephthalate (B1205515) (PET) films have been functionalized via aminolysis using reagents like ethylenediamine (B42938) (EtDA) or polyvinylamine (PVAm). nih.gov This surface modification introduces primary amine groups that are available for subsequent covalent attachment of other molecules. nih.gov The density of these introduced amino groups can be reliably quantified using dyes such as Orange II, which specifically binds to the primary amines. nih.gov
Table 2: Reagents for Primary Amine Functionalization of PET Surfaces via Aminolysis
| Reagent | Purpose | Outcome | Ref |
|---|---|---|---|
| Ethylenediamine (EtDA) | Introduces primary amine groups onto the PET surface. | Varied amino group density on the surface. | nih.gov |
Incorporation of Fluorescent and Clickable Alkene Groups
The functionalization of this compound and its derivatives with fluorescent and clickable groups expands their utility in biochemical and materials science applications, enabling them to be used as probes or building blocks for larger assemblies. The "clickable" functionality typically refers to the incorporation of an azide (B81097) or an alkyne group, which can undergo highly efficient and specific bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com
A common strategy involves synthesizing a derivative of the parent molecule that contains a clickable handle. For instance, genetic code expansion techniques have been optimized to incorporate amino acids with clickable side chains, such as Nε-propargyl-L-lysine (an alkyne-containing amino acid), into proteins. nih.gov A similar approach could be used to synthesize a variant of this compound containing a propargyl or azido (B1232118) group.
Once the clickable group is installed, a fluorescent reporter molecule containing the complementary functionality can be attached. nih.gov For example, an alkyne-modified molecule can be reacted with an azide-functionalized fluorophore, such as an Alexa Fluor azide variant, to form a stable, fluorescently labeled product. nih.gov The synthesis of amino acids carrying the Green Fluorescent Protein (GFP) chromophore directly in their side chains represents another route, where the fluorescent moiety is built into the monomer unit itself before polymerization or further reaction. researchgate.net
Table 3: Examples of Clickable Groups and Fluorescent Probes
| Clickable Moiety | Complementary Group | Example Fluorophore | Reaction Type | Ref |
|---|---|---|---|---|
| Propargyl group (Alkyne) | Azide | Alexa Fluor-647 Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | nih.gov |
| Bicyclononyne (BCN) | Tetrazine | Tetrazine-Alexa Fluor-647 | Inverse Electron-Demand Diels-Alder | nih.gov |
Polymerization and Copolymerization Strategies Involving N 2 Amino 2 Oxoethyl Prop 2 Enamide
Post-Polymerization Functional Modifications of N-(2-Amino-2-oxoethyl)prop-2-enamide-based Polymers
The post-polymerization modification of polymers derived from this compound, primarily poly(N-acryloyl glycinamide) (PNAGA), is a key strategy for tailoring their properties for specific applications. These modifications often target the dual amide-containing side chains to alter the polymer's physical and chemical characteristics.
Chemical Transformations on Polymer Side Chains
The pendant glycinamide (B1583983) group in PNAGA offers reactive sites for various chemical transformations. The primary amide and the secondary amide in the side chain can potentially undergo hydrolysis, aminolysis, or other chemical reactions, although the stability of the amide bonds makes these transformations challenging without harsh conditions.
One of the most significant characteristics of PNAGA is its ability to form physically crosslinked hydrogels in aqueous solutions, driven by strong intermolecular hydrogen bonding between the dual amide motifs in the side chains. researchgate.netnih.gov This property is central to many of its applications and is highly sensitive to any chemical modification of the side chains.
Copolymerization is a common strategy to introduce functional groups for subsequent modification. For example, copolymerizing NAGA with monomers containing reactive groups, such as N-acryloxysuccinimide (NAS), yields a copolymer with active ester side chains. mdpi.com These active esters can then be readily modified via aminolysis with various primary amines, allowing for the introduction of a wide range of functionalities. This approach has been used to tune the thermoresponsive behavior and enhance the bio-interfacial adhesion of PNAGA-based nanoparticles. researchgate.netmdpi.com
A study by Boustta et al. involved the copolymerization of NAGA with its chiral analog, N-acryloyl L-alaninamide, to introduce hydrophobicity and chirality, thereby modifying the gelation properties and drug release characteristics of the resulting hydrogels. nih.gov
While direct chemical transformation on PNAGA homopolymer side chains is less common, theoretical possibilities include:
Hydrolysis: Partial or complete hydrolysis of the amide groups would introduce carboxylic acid functionalities, transforming the neutral polymer into a polyelectrolyte. This would drastically alter its solubility and stimuli-responsive behavior, likely disrupting the hydrogen-bonding network responsible for its characteristic Upper Critical Solution Temperature (UCST) behavior. rsc.org
Aminolysis: Reaction with amines could potentially lead to the formation of new amide linkages, although this typically requires harsh conditions or the presence of activated ester groups. nih.gov
Hofmann Rearrangement: This reaction could theoretically be used to convert the primary amide group in the side chain to a primary amine, yielding a polymer with pendant amine functionalities. However, the conditions for the Hofmann rearrangement are often harsh and could lead to side reactions and degradation of the polymer backbone.
Tailoring of Polymer Architecture and Resultant Macroscopic Characteristics
The primary driving force for the self-assembly and gelation of PNAGA in water is the formation of a dense network of hydrogen bonds between the dual amide side chains. researchgate.netnih.gov This physical crosslinking results in hydrogels with high mechanical strength and stability. researchgate.netnih.gov Any modification that disrupts this hydrogen bonding will alter the gel's properties.
Crosslinking Strategies:
The architecture of PNAGA can be significantly altered by introducing covalent crosslinks. This is typically achieved by copolymerizing NAGA with a crosslinking agent, such as N,N'-methylenebis(acrylamide) (BIS). acs.orgmdpi.com This creates a chemically crosslinked network in addition to the physical hydrogen-bond-based network. Such modifications can be used to control the swelling behavior, mechanical properties, and stimuli-responsiveness of the resulting hydrogels. acs.orgmdpi.com
For instance, copolymerizing NAGA with methacrylic acid (MAA) in the presence of a crosslinker produces microgels with tunable size and phase transition behavior. acs.orgmdpi.com The incorporation of MAA introduces pH-sensitivity, allowing the hydrogel's properties to be controlled by both temperature and pH. acs.orgmdpi.com At neutral pH, the charged MAA units can suppress the UCST behavior, while at acidic pH, the hydrogen bonding is restored, and the thermoresponsive characteristics are observed. acs.orgmdpi.com
Impact on Macroscopic Characteristics:
The table below summarizes the effects of different modification strategies on the macroscopic characteristics of PNAGA-based polymers.
| Modification Strategy | Chemical Change | Effect on Polymer Architecture | Resultant Macroscopic Characteristics |
| Copolymerization with functional monomers (e.g., NAS) researchgate.netmdpi.com | Introduction of reactive ester groups | Random distribution of functional handles along the polymer chain. | Allows for subsequent functionalization, tuning of UCST, and improved bio-adhesion. |
| Copolymerization with hydrophobic/chiral monomers (e.g., N-acryloyl L-alaninamide) nih.gov | Introduction of hydrophobic and chiral centers | Altered inter- and intramolecular interactions. | Modified gel-sol transition temperature and altered release kinetics for hydrophobic drugs. |
| Covalent Crosslinking (e.g., with BIS) acs.orgmdpi.com | Formation of covalent bonds between polymer chains | Creation of a permanent, chemically crosslinked network. | Increased mechanical stability, controlled swelling, and tunable stimuli-responsiveness. |
| Grafting onto other polymers (e.g., Hyaluronic Acid) | Formation of graft copolymers | Comb-like architecture with PNAGA side chains on a backbone polymer. | Creation of biodegradable and thermoresponsive hydrogels for drug delivery. |
Advanced Characterization Techniques for N 2 Amino 2 Oxoethyl Prop 2 Enamide and Its Polymeric Systems
Spectroscopic Analysis Methods
Spectroscopic methods are fundamental in elucidating the molecular structure of the N-(2-Amino-2-oxoethyl)prop-2-enamide monomer and confirming the successful polymerization to its polymeric form, often referred to as poly(N-acryloyl glycinamide) or PNAGA.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the monomer and for analyzing the structure of the resulting polymer.
Monomer Analysis: For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum exhibits characteristic signals for the vinyl protons of the acrylamide (B121943) group, the methylene (B1212753) protons of the glycinamide (B1583983) backbone, and the protons of the two distinct amide groups. The coupling patterns and integration values confirm the connectivity of the molecule. Similarly, the ¹³C NMR spectrum shows distinct resonances for the carbonyl carbons, the vinyl carbons, and the methylene carbon, corroborating the monomer's structure.
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
|---|---|---|---|
| 8.32 | Triplet | 5.4 | CONH– |
| 6.24 | Doublet of doublets | 16.8, 10.2 | CH₂=CH– |
| 6.12 | Doublet | 16.8 | trans vinyl proton |
| 5.58 | Doublet | 10.2 | cis vinyl proton |
| 3.60 | Doublet | 5.4 | CH₂–NH |
| 2.95 | Singlet | - | NH₂–CO– |
| Chemical Shift (δ) [ppm] | Assignment |
|---|---|
| 170.1 | CONH₂ (Glycinamide Carbonyl) |
| 167.3 | CONH (Acrylamide Carbonyl) |
| 130.4 | CH₂=CH– |
| 126.8 | CH₂=CH– |
| 42.5 | CH₂–NH |
Polymer Analysis: Upon polymerization, the NMR spectrum undergoes significant changes. The sharp, distinct signals of the vinyl protons (typically between 5.5 and 6.3 ppm) in the ¹H NMR spectrum disappear completely, which is a primary indicator of successful polymerization. Concurrently, broad signals corresponding to the saturated polymer backbone appear. ¹H NMR is also a critical technique for determining the composition of copolymers derived from this compound. rsc.orgmdpi.com Furthermore, variable temperature NMR studies can provide insights into the mobility of the polymer chains, which is related to the thermoresponsive behavior of PNAGA in solution. rsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in both the monomer and the polymer, and it is particularly sensitive to the changes in bonding that occur during polymerization.
Monomer Analysis: The FTIR spectrum of the monomer displays characteristic absorption bands corresponding to its various functional groups. Key bands include N-H stretching from the amide groups, the Amide I band (C=O stretching), the Amide II band (N-H bending and C-N stretching), and a distinct band for the C=C stretch of the vinyl group.
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3300 | N–H stretching (amide groups) |
| ~1650 | Amide I (C=O stretch) |
| ~1620 | C=C stretching (acrylamide vinyl group) |
| ~1550 | Amide II (N–H bend + C–N stretch) |
| ~1400 | CH₂ scissoring (glycinamide) |
Polymer Analysis: The most definitive change in the FTIR spectrum upon polymerization is the disappearance of the C=C stretching band around 1620 cm⁻¹. This confirms the conversion of the monomer's double bonds into the single bonds of the polymer backbone. FTIR is also a powerful tool for studying the extensive hydrogen-bonding network within PNAGA, which is responsible for its unique thermoresponsive properties, such as its Upper Critical Solution Temperature (UCST). researchgate.net Shifts in the position and shape of the Amide I and Amide II bands can indicate changes in the strength and nature of these hydrogen bonds with variations in temperature or other conditions.
Mass Spectrometry (MS)
Mass spectrometry is a high-sensitivity technique used to determine the molecular weight of the monomer and confirm its elemental composition.
Monomer Analysis: For this compound, electrospray ionization mass spectrometry (ESI-MS) is commonly used. In positive ion mode, the molecule is typically observed as its protonated form [M+H]⁺. High-resolution mass spectrometry can confirm the exact molecular weight and, by extension, the elemental formula with high accuracy. Analysis of the fragmentation pattern can further corroborate the proposed structure.
| Technique | Ion Mode | m/z (Observed) | Assignment |
|---|---|---|---|
| ESI-MS | Positive | 129.04 | [M+H]⁺ |
| 111.02 | Fragment from loss of H₂O | ||
| 84.05 | Acrylamide fragment | ||
| 57.03 | Glycinamide fragment |
Polymer Analysis: Standard mass spectrometry techniques are generally not suitable for determining the molecular weight of high-mass, polydisperse polymers like PNAGA. Instead, techniques such as Size Exclusion Chromatography (discussed in section 4.2.1) are the methods of choice for polymer molecular weight characterization.
Ultraviolet-Visible (UV/Vis) Spectrophotometry for Solution Properties
UV/Vis spectrophotometry is a versatile technique used to quantify the monomer and to investigate the solution properties of the polymer.
Monomer Analysis: The acrylamide functional group in the monomer contains a π-system (C=C conjugated with C=O) that absorbs UV radiation. This property allows for the quantitative analysis of the monomer concentration using the Beer-Lambert law. The polymerization process can be monitored in real-time by tracking the decrease in absorbance at the monomer's λ_max (e.g., around 260 nm), as the double bond is consumed. researchgate.net
Polymer Analysis: While the saturated polymer backbone does not absorb significantly in the UV-Vis range, the technique is crucial for characterizing the thermoresponsive behavior of PNAGA in aqueous solutions. PNAGA exhibits an Upper Critical Solution Temperature (UCST), meaning it is soluble at higher temperatures but becomes insoluble and aggregates or forms a hydrogel upon cooling. researchgate.net This phase transition results in a dramatic increase in the turbidity of the solution. UV/Vis spectrophotometry can precisely determine the UCST (also known as the cloud point) by measuring the change in optical transmittance of the polymer solution as a function of temperature. acs.org This method is also employed to monitor catalytic processes or nanoparticle formation within PNAGA-based microgels. rsc.orgnih.gov
Chromatographic and Separation Techniques
Chromatographic methods are essential for purifying the monomer and, most importantly, for determining the molecular weight distribution of the polymer, which is a critical parameter influencing its physical properties.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC (also known as GPC) is the premier technique for characterizing the molar mass distribution of polymeric systems. This method is not applicable to the monomer but is indispensable for the analysis of PNAGA.
Polymer Analysis: SEC separates macromolecules based on their hydrodynamic volume in solution. Larger polymer coils elute from the chromatography column faster than smaller ones. By calibrating the system with polymer standards of known molecular weight, the chromatogram can be used to determine key parameters of the PNAGA sample:
Number-average molecular weight (M_n): The total weight of all polymer chains in a sample, divided by the total number of polymer chains.
Weight-average molecular weight (M_w): An average that gives more weight to heavier chains.
Polydispersity Index (PDI): The ratio M_w/M_n, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse sample where all chains have the same length.
These parameters are critical as the molecular weight and PDI of PNAGA significantly influence its solution properties, including the value of the UCST and the mechanical strength of its hydrogels. mdpi.com The analysis of water-soluble polymers like PNAGA is typically performed using aqueous mobile phases (e.g., buffer solutions) and specialized hydrophilic columns (e.g., aquagel).
Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of the polymerization of this compound. By comparing the chromatographic behavior of the reaction mixture over time to that of the starting monomer, one can effectively track the consumption of the monomer and the formation of the polymer.
In a typical setup, the stationary phase is a silica (B1680970) gel plate, which is polar. The mobile phase, or eluent, is a less polar solvent or a mixture of solvents. As the mobile phase ascends the plate via capillary action, it carries the components of the spotted sample with it. ijpsjournal.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. The polar this compound monomer interacts more strongly with the polar silica gel and thus travels a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. In contrast, the resulting poly(this compound) is a high molecular weight polymer that remains at the baseline (Rf ≈ 0) under typical TLC conditions.
The progress of the polymerization can be visualized by spotting the reaction mixture on a TLC plate at different time intervals. As the reaction proceeds, the intensity of the spot corresponding to the monomer will decrease, while the intensity of the spot at the baseline, corresponding to the polymer, will increase. Visualization of the spots can be achieved using a UV lamp if the compounds are UV-active, or by staining with a suitable agent such as potassium permanganate (B83412) or iodine vapor.
Table 1: Representative TLC System for Monitoring this compound Polymerization
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 aluminum plates |
| Mobile Phase | Ethyl acetate (B1210297) : Methanol (9:1, v/v) |
| Visualization | UV light (254 nm) or Iodine vapor |
| Rf of Monomer | ~0.45 |
| Rf of Polymer | ~0.00 |
High-Performance Liquid Chromatography (HPLC) for Purity and Lipophilicity Profiling
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis of this compound, offering high resolution and sensitivity for purity assessment and the determination of physicochemical properties like lipophilicity.
Purity Profiling: Reversed-phase HPLC (RP-HPLC) is commonly employed to determine the purity of the this compound monomer and to quantify any residual monomer in polymeric systems. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The polar monomer has a weak affinity for the stationary phase and elutes relatively early. The retention time and peak area are used for identification and quantification, respectively. A high-purity sample will exhibit a single major peak with a minimal presence of other peaks.
Table 2: Typical HPLC Conditions for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (10:90, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Typical Retention Time | 3-5 minutes |
Lipophilicity Profiling: Lipophilicity is a critical parameter influencing the interaction of the monomer and its polymers with biological systems. It is commonly expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water. RP-HPLC provides a rapid and reliable method for estimating log P. A correlation is established between the retention times of a series of standard compounds with known log P values and their corresponding retention factors (k). The log k of this compound is then determined under the same chromatographic conditions, and its log P value is extrapolated from the calibration curve. A higher retention time on a reversed-phase column generally indicates higher lipophilicity.
Thermal and Morphological Characterization Methods
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For poly(this compound) systems, DSC is primarily used to determine the glass transition temperature (Tg). The Tg is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat flow signal in the DSC thermogram. The Tg of poly(this compound) hydrogels can be influenced by factors such as the degree of crosslinking and the presence of comonomers. For instance, an increase in crosslinker concentration generally leads to a higher Tg due to restricted chain mobility.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) provides information about the thermal stability and composition of a material by measuring the change in mass as a function of temperature in a controlled atmosphere. For poly(this compound), TGA is used to evaluate its degradation profile. The resulting TGA curve plots mass loss against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures at which the most significant degradation events occur. The thermal decomposition of poly(this compound) typically occurs in multiple stages, including the loss of adsorbed water at lower temperatures, followed by the decomposition of the amide side groups and finally the degradation of the polymer backbone at higher temperatures.
Table 3: Representative Thermal Properties of Cross-linked Poly(this compound)
| Thermal Property | Typical Value Range |
| Glass Transition Temperature (Tg) from DSC | 180 - 200 °C |
| Initial Decomposition Temperature (TGA, 5% weight loss) | 250 - 300 °C |
| Temperature of Maximum Decomposition Rate (DTG peak) | 350 - 450 °C |
Transmission Electron Microscopy (TEM) for Nanostructure Elucidation
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the internal structure of materials at the nanoscale. For polymeric systems based on this compound, TEM is particularly valuable for elucidating the morphology of nanoparticles, nanogels, and other nanostructured assemblies. To be observed under TEM, the sample must be sufficiently thin to be electron-transparent. Sample preparation for polymeric nanoparticles often involves depositing a dilute suspension onto a TEM grid and allowing the solvent to evaporate. For hydrogels, cryo-TEM is often employed, where the sample is flash-frozen in a vitrified state to preserve its hydrated structure. TEM images can provide detailed information on particle size, size distribution, and shape.
Optical and Scanning Electron Microscopy for Gel Morphology and Network Analysis
Optical Microscopy: Optical microscopy provides a straightforward method for observing the macroscopic and microscopic features of poly(this compound) hydrogels. It can be used to assess the homogeneity of the gel, identify the presence of any phase separation, and observe the swelling and deswelling behavior in response to external stimuli.
Scanning Electron Microscopy (SEM): Scanning Electron Microscopy (SEM) is extensively used to study the surface topography and porous network structure of poly(this compound) hydrogels. For SEM analysis, the hydrogel sample is typically freeze-dried to remove the water while preserving the porous structure. The dried sample is then coated with a thin layer of a conductive material, such as gold or palladium, to prevent charge buildup during imaging. SEM images reveal the three-dimensional, interconnected porous architecture of the hydrogel network. Image analysis software can be used to quantify important morphological parameters such as the average pore size and pore size distribution, which are critical for applications like drug delivery and tissue engineering as they influence diffusion and cell infiltration. The pore size can be tailored by adjusting the synthesis conditions, such as the monomer and crosslinker concentrations. researchgate.net
Table 4: Example of Pore Size Data for Poly(this compound) Hydrogels from SEM Analysis
| Hydrogel Composition (Crosslinker concentration) | Average Pore Size (µm) | Pore Size Range (µm) |
| Low (e.g., 0.5 mol%) | 100 - 150 | 50 - 200 |
| Medium (e.g., 1.0 mol%) | 50 - 80 | 20 - 100 |
| High (e.g., 2.0 mol%) | 10 - 30 | 5 - 50 |
Colloidal and Solution Behavior Characterization
The behavior of this compound and its resulting polymeric systems in colloidal and solution states is critical for understanding their stability, aggregation, and interaction with other components. Advanced techniques such as Dynamic Light Scattering (DLS) and Zeta Potential measurements provide invaluable insights into these properties.
Dynamic Light Scattering (DLS) for Particle Size and Colloidal Stability
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles and polymers in solution. The technique measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Larger particles move more slowly, causing the scattered light intensity to fluctuate at a slower rate, while smaller particles move more rapidly, leading to faster fluctuations. By analyzing these fluctuations, the hydrodynamic diameter (Dh) of the particles can be determined. The polydispersity index (PDI) is also obtained, providing a measure of the broadness of the size distribution.
In the context of poly(this compound), also known as poly(N-acryloylglycinamide) (PNAGA), DLS is instrumental in characterizing the size and thermosensitive behavior of its microgels and nanoparticles. PNAGA is known for its Upper Critical Solution Temperature (UCST) behavior, meaning it is soluble in water at elevated temperatures and forms aggregates or collapses at lower temperatures. rsc.orgacs.orgacs.orgresearchgate.netnih.govmdpi.comnih.govdntb.gov.uarsc.orgnih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.net
Research has shown that PNAGA microgels synthesized via precipitation polymerization have diameters of approximately 60 nm in cold water. rsc.org These microgels exhibit significant swelling upon heating. For instance, a study on PNAGA microgels crosslinked with 4 mol% N,N'-methylenebis(acrylamide) demonstrated a four-fold increase in volume when the temperature was raised from 5 °C to 70 °C. rsc.org This thermosensitive swelling behavior is a key characteristic that can be precisely monitored using DLS.
Copolymerization of this compound with other monomers, such as methacrylic acid, results in microgels whose size is dependent on both temperature and pH. DLS studies of these copolymer microgels have reported sizes ranging from 60 to 120 nm in their non-aggregated, swollen state in an aqueous medium. acs.orgnih.gov The hydrodynamic diameter of these particles changes reversibly with temperature, a phenomenon that is critical for their application in areas like catalysis. acs.orgnih.gov
Furthermore, DLS is employed to characterize nanogels based on PNAGA. For example, block copolymer nanogels of poly(ethylene glycol)-b-poly(N-acryloylglycinamide) have been shown to have hydrodynamic diameters that increase from around 100 nm at 10 °C to 210 nm at 40 °C, confirming their UCST-type thermosensitivity. researchgate.net
The following interactive table summarizes representative DLS data for various PNAGA-based systems found in the literature.
| System | Crosslinker | Temperature (°C) | Hydrodynamic Diameter (Dh) (nm) | Reference |
| PNAGA Microgel | 4% BIS | 10 | ~60 | rsc.org |
| PNAGA Microgel | 4% BIS | 70 | Swollen state, ~90 (estimated from volume change) | rsc.org |
| P(NAGA-co-MAA) Microgel | BIS | Swollen State | 60-120 | acs.org |
| PPEGA-b-P(NAGA-co-MBA) Nanogel | MBA | 10 | ~100 | researchgate.net |
| PPEGA-b-P(NAGA-co-MBA) Nanogel | MBA | 40 | ~210 | researchgate.net |
NAGA: N-acryloylglycinamide (polymerized this compound), BIS: N,N'-methylenebis(acrylamide), MAA: Methacrylic acid, PPEGA: Poly(poly(ethylene glycol) ethyl ether acrylate), MBA: Methylene bis-acrylamide
Zeta Potential Measurements for Surface Charge Assessment
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. It is the electric potential at the slipping plane, which is the boundary separating the layer of ions bound to the particle surface that moves with it from the bulk dispersant. A high absolute zeta potential (typically > ±30 mV) indicates strong electrostatic repulsion between particles, leading to a stable, non-aggregating dispersion. Conversely, a low zeta potential suggests that attractive forces may exceed repulsive forces, leading to flocculation or coagulation.
The zeta potential is determined by measuring the electrophoretic mobility of the particles in an applied electric field using a technique called Laser Doppler Velocimetry (LDV). The direction and velocity of the particles under the electric field are related to their surface charge.
For polymeric systems derived from this compound, zeta potential measurements are crucial for understanding their surface charge characteristics and stability in various environments, particularly when they are intended for biomedical or drug delivery applications. The homopolymer, PNAGA, is non-ionic, and as such, aqueous dispersions of pure PNAGA particles are expected to have a zeta potential close to zero. mdpi.com Any measured charge may arise from initiator residues (like persulfate) used during polymerization or the adsorption of ions from the surrounding medium.
However, when this compound is copolymerized with ionic monomers, the resulting particles will carry a net charge, and their zeta potential will be significantly different from zero. For instance, copolymerization with a negatively charged monomer like acrylic acid would impart a negative zeta potential to the particles, especially at pH values above the pKa of the carboxylic acid groups. researchgate.net This charge can be manipulated by changing the pH of the solution.
The stability of such charged polymeric systems is highly dependent on factors like pH and ionic strength. An increase in the ionic strength of the medium can compress the electrical double layer around the particles, leading to a decrease in the absolute value of the zeta potential and potentially destabilizing the colloid. azom.com
While specific zeta potential data for homopolymeric this compound systems are not extensively reported due to their non-ionic nature, the principles of zeta potential measurement are fundamental to the characterization of its charged copolymeric systems. The following table illustrates the expected zeta potential behavior for hypothetical PNAGA-based systems.
| System | Expected Charge Characteristics | Expected Zeta Potential (at neutral pH) | Factors Influencing Zeta Potential |
| Pure PNAGA Homopolymer | Non-ionic | Close to 0 mV | Initiator residues, adsorbed ions |
| PNAGA-co-poly(acrylic acid) | Anionic | Negative | pH, ionic strength, copolymer composition |
| PNAGA functionalized with amine groups | Cationic | Positive | pH, ionic strength, degree of functionalization |
This characterization is vital for predicting how these polymeric particles will interact with biological environments, such as cell membranes, which are themselves charged.
Computational Chemistry and Modeling Studies of N 2 Amino 2 Oxoethyl Prop 2 Enamide
Molecular Modeling of Compound-Target Interactions
Molecular modeling is a critical component in drug discovery, enabling the visualization and analysis of how a ligand such as N-(2-Amino-2-oxoethyl)prop-2-enamide interacts with its biological targets. These interactions are primarily governed by the compound's structural features, including its amide groups and the reactive prop-2-enamide moiety.
Detailed research findings indicate that the functional groups of this compound are key to its biological interactions. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) allows it to form multiple hydrogen bonds with amino acid residues in the active site of a target protein. nih.gov The vinyl group in the prop-2-enamide structure makes the compound a potential Michael acceptor, allowing it to form covalent bonds with nucleophilic residues like cysteine in a target protein. smolecule.com Molecular docking simulations are frequently employed to predict the preferred binding orientation and affinity of the compound within a protein's binding pocket. For instance, docking studies on similar compounds have shown that planar ligands can intercalate between DNA base pairs. researchgate.net
Below is an interactive data table summarizing potential interactions between this compound and a hypothetical protein target, as would be predicted by molecular modeling.
| Interaction Type | Functional Group on Ligand | Potential Interacting Residue on Target | Predicted Distance (Å) |
| Hydrogen Bond | Amide C=O | Arginine (NH) | 2.8 |
| Hydrogen Bond | Amide N-H | Aspartate (C=O) | 3.0 |
| Hydrogen Bond | Primary Amide C=O | Serine (OH) | 2.9 |
| Hydrogen Bond | Primary Amide N-H | Glutamate (C=O) | 3.1 |
| Covalent Bond (Michael Addition) | Vinyl C=C | Cysteine (SH) | 1.9 (C-S) |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. nih.govnih.gov These calculations provide insights into molecular orbitals, charge distribution, and reactivity descriptors, which are fundamental to understanding the chemical behavior of this compound.
DFT studies can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net For this compound, the presence of the acrylamide (B121943) group is expected to influence the electronic properties significantly, making it susceptible to nucleophilic attack. smolecule.com
A representative data table of electronic properties for this compound, as would be calculated using DFT at the B3LYP/6-311G+(d,p) level, is presented below. nih.gov
| Property | Calculated Value | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 4.5 D | Indicates overall polarity of the molecule |
| Mulliken Atomic Charges | C(vinyl)=-0.2, C(carbonyl)=+0.5, N(amide)=-0.6 | Shows partial charge distribution across the molecule |
Molecular Dynamics Simulations for Conformational Analysis and System Behavior
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide valuable information about its conformational flexibility and its behavior in different environments, such as in aqueous solution or when bound to a protein.
Conformational analysis through MD can identify the most stable three-dimensional structures (conformers) of the molecule by exploring the potential energy surface. researchgate.net The flexibility of the single bonds in the glycinamide (B1583983) linker allows for a range of conformations, which can be crucial for its ability to fit into a binding site. researchgate.net MD simulations can also reveal how the molecule interacts with solvent molecules and how its conformation changes upon binding to a biological target, providing a dynamic picture of the recognition process.
The table below illustrates key conformational parameters for this compound that could be analyzed from an MD simulation.
| Parameter | Description | Typical Finding from MD Simulation |
| Dihedral Angle (C=C-C(=O)-N) | Rotation around the acryloyl bond | Predominantly planar due to conjugation |
| Dihedral Angle (N-C-C(=O)-N) | Rotation around the glycinamide backbone | Multiple low-energy conformers exist, indicating flexibility |
| Root Mean Square Deviation (RMSD) | Measure of the average change in atomic positions | Low RMSD for the acrylamide group, higher for the glycinamide tail |
| Radial Distribution Function (g(r)) | Probability of finding a water molecule at a certain distance | Shows strong hydration around the polar amide groups |
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In silico prediction of ADME properties is a cornerstone of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. nih.govmdpi.com Various computational models, such as those based on Quantitative Structure-Activity Relationships (QSAR), are used to estimate these properties for this compound. nih.gov
These predictive models use the chemical structure of a compound to calculate key physicochemical and pharmacokinetic parameters. For this compound, properties such as water solubility, intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes can be estimated. mdpi.comnih.gov These predictions are crucial for assessing the drug-likeness of the compound and for guiding chemical modifications to improve its ADME profile. For example, Lipinski's rule of five is a commonly used filter to evaluate whether a compound has properties that would make it a likely orally active drug in humans.
An interactive data table of predicted ADME properties for this compound is shown below, based on typical outputs from ADME prediction software.
| ADME Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | 128.13 g/mol | Complies with Lipinski's rule (< 500) |
| LogP (Octanol/Water Partition Coefficient) | -1.2 | Indicates high water solubility |
| Human Intestinal Absorption | > 90% | Predicted to be well-absorbed from the gut mdpi.com |
| Caco-2 Permeability | Low to moderate | May have moderate rate of crossing intestinal wall sciforum.net |
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the central nervous system |
| CYP450 2D6 Inhibition | No | Low probability of drug-drug interactions via this enzyme mdpi.com |
Applications of N 2 Amino 2 Oxoethyl Prop 2 Enamide and Its Derivatives in Materials Science
Design and Fabrication of Hydrogel Systems
Hydrogels, three-dimensional polymeric networks capable of absorbing large quantities of water, are a key area of application for N-(2-Amino-2-oxoethyl)prop-2-enamide and its derivatives. The unique chemical structure of this monomer facilitates its use in both covalently cross-linked and physically associated gel systems.
This compound is utilized in polymer chemistry for the synthesis of temperature-responsive materials. These polymers can exhibit Upper Critical Solution Temperature (UCST) behavior, a phenomenon where the polymer is soluble in a solvent at higher temperatures but phase-separates upon cooling. This sharp phase transition is of significant interest for biomedical applications where controlled responses to temperature changes are required.
Research has demonstrated the polymerization of this compound to create materials with distinct thermal properties. For instance, single-electron transfer reversible-deactivation radical polymerization has been employed to synthesize these responsive polymers, achieving high conversion rates in short timeframes.
| Polymer Characteristic | Finding | Source |
| Polymer Type | Temperature-responsive | |
| Thermal Behavior | Upper Critical Solution Temperature (UCST) | |
| Synthesis Method | Single-electron transfer reversible-deactivation radical polymerization | |
| Conversion Rate | 80% within 5 minutes |
This UCST behavior is driven by the interplay of hydrogen bonding interactions between the amide groups on the polymer chains and water molecules, which are disrupted and reformed with changes in temperature.
While polymers form robust chemical gels, small molecules known as low-molecular-weight gelators (LMWGs) can form physical gels through self-assembly. researchgate.net These molecules, typically with a molecular weight of less than 3000 Da, organize into supramolecular structures through non-covalent interactions like hydrogen bonds, π-stacking, and van der Waals forces. researchgate.netnih.gov This self-assembly process leads to the formation of a three-dimensional fibrillar network that immobilizes the solvent, creating a gel. researchgate.net
This compound, as a derivative of the amino acid glycine (B1666218), possesses the key structural features necessary for a potential LMWG. Its amide and terminal primary amide groups are excellent hydrogen bond donors and acceptors, which are crucial for directional, intermolecular bonding and subsequent self-assembly. nih.gov The use of amino acid and peptide derivatives is a common strategy in the design of LMWGs due to their biocompatibility, structural tunability, and capacity for forming stable, self-assembled networks. nih.gov The gelation process with LMWGs is often reversible and can be triggered by external stimuli such as temperature or pH changes, making them highly dynamic and functional materials. researchgate.netnih.gov
Surface Modification and Coating Technologies
The ability to tailor the surface properties of materials is critical in many fields, particularly in biomedical applications where interactions with biological systems must be precisely controlled.
Derivatives of this compound are used to create biocompatible coatings for nanoparticles, preventing their agglomeration and reducing non-specific protein adsorption (fouling). A notable example involves the use of N-[2-(hydroxyamino)-2-oxo-ethyl]-2-methyl-prop-2-enamide (HAO), a derivative, to coat superparamagnetic iron oxide nanoparticles (SPIONs). researchgate.net
These functionalized coatings are essential for in-vivo applications, as they can impart a "stealth" character to the nanoparticles, increasing their circulation time in the bloodstream by reducing clearance by the mononuclear phagocyte system. frontiersin.org The hydrophilic nature of the coating enhances stability in biological fluids. researchgate.netfrontiersin.org
| Component | Role in Nanoparticle Coating | Source |
| Nanoparticle Core | Maghemite (γ-Fe2O3) SPIONs | researchgate.net |
| Coating Monomer | N-[2-(hydroxyamino)-2-oxo-ethyl]-2-methyl-prop-2-enamide (HAO) | researchgate.net |
| Function | Provides a protective, biocompatible, "non-fouling" surface | researchgate.net |
Hydrogels based on LMWGs can serve as synthetic microenvironments for three-dimensional (3D) cell culture. nih.gov These materials are advantageous because they can mimic the native extracellular matrix (ECM), providing a spatial organization that allows cells to grow and interact in a manner more representative of their in-vivo state. nih.gov
The self-assembling nature of LMWGs derived from building blocks like amino acids allows for the creation of hydrogel matrices with tunable properties. nih.govnih.gov By controlling the gel's mechanical stiffness and the chemical cues presented by the gel fibers, it is possible to influence cell behavior, including adhesion, proliferation, and differentiation. The reversible nature of these LMWG-based gels is also a significant advantage, as it allows for easy recovery of cultured cells. nih.gov
Polymeric Binders and Functional Materials
Beyond hydrogels and coatings, this compound and its derivatives are incorporated into a variety of other functional polymeric materials. The presence of the reactive prop-2-enamide group allows it to be readily polymerized or copolymerized to form materials with enhanced mechanical or thermal properties.
It is used as a monomer in the synthesis of adhesives and composites. Furthermore, its derivatives can act as functional monomers for creating specialized materials. For example, N-(2-arylethyl)-2-methylprop-2-enamides have been synthesized to serve as reagents for the fabrication of molecularly imprinted polymers (MIPs). mdpi.com In this process, the monomer, which contains a fragment of a template molecule, is polymerized around the template. Subsequent removal of the template leaves behind a cavity with a specific shape and functionality, capable of selectively rebinding the target molecule. mdpi.com
High-Performance Binder Applications (e.g., Silicon Electrodes)
The performance of lithium-ion batteries (LIBs) with silicon (Si) anodes is often limited by the immense volume changes of silicon during lithiation and delithiation cycles, which can exceed 300%. rsc.org This expansion and contraction can lead to the pulverization of the active material, loss of electrical contact, and rapid capacity fading. rsc.org Polymeric binders play a crucial role in maintaining the structural integrity of the electrode. researchgate.netnih.gov
Derivatives of this compound have been explored to create advanced binders that can accommodate these stresses. For instance, a binder inspired by the chemical finishing of textiles, which uses N-methylol acrylamide (B121943) (a derivative of acrylamide), has been developed for Si anodes. researchgate.net In this system, N-methylol acrylamide and acrylic acid are graft-copolymerized onto a carboxymethyl cellulose (B213188) (CMC) backbone. researchgate.net The resulting structure features a tenacious, three-dimensional (3D) crosslinked polymer network. researchgate.net
The high density of carboxyl groups from the CMC and poly(acrylic acid) components provides strong adhesion to the silicon nanoparticles and the copper current collector through hydrogen and covalent bonding. researchgate.net Simultaneously, the condensation reaction between the methylol groups of the acrylamide derivative and the hydroxyl groups on the CMC forms a robust, crosslinked network. researchgate.net This 3D structure is critical for maintaining the electrode's integrity and helps in the formation of a stable solid-electrolyte interphase (SEI) layer on the silicon surface. researchgate.net Electrodes fabricated with this functionalized binder have demonstrated a significant improvement in cycling performance, achieving a 94% capacity retention after 250 cycles. researchgate.net The enhanced performance is attributed to the high elastic modulus of the binder and a weaker interaction between the binder and the electrolyte. researchgate.net
| Binder System | Key Feature | Performance Metric | Reference |
| N-methylol acrylamide functionalized CMC | 3D Crosslinked Network | 94% capacity retention after 250 cycles | researchgate.net |
| Poly(acrylic acid) (PAA) - benchmark | Linear Polymer | 54% capacity retention after 100 cycles | researchgate.net |
| Pressure-Sensitive Adhesive (PSA) with 20% 2-EHA | Optimized Viscoelasticity | 83% capacity retention after 100 cycles | researchgate.net |
Development of Functional Elastomers
The polymer derived from this compound, poly(N-acryloyl glycinamide) (PNAGA), can form robust hydrogels with elastomeric properties. rsc.orgresearchgate.netresearchgate.net These materials derive their strength and elasticity from physical crosslinks formed by extensive intermolecular hydrogen bonding between the dual-amide side chains. rsc.orgnih.gov Unlike chemically crosslinked gels, these physical networks can be reversible, imparting self-healing and thermoresponsive characteristics to the material. nih.govrsc.org
PNAGA hydrogels exhibit remarkable mechanical properties, with the ability to withstand significant deformation such as knotting, stretching, and compression without failure. researchgate.net The mechanical performance can be tuned by varying the monomer concentration during polymerization. researchgate.net Research has shown that as the concentration of the NAGA monomer increases, the resulting hydrogel's tensile strength and Young's modulus also increase, due to a higher density of hydrogen-bonded clusters that act as effective crosslinking points. researchgate.net
These hydrogels demonstrate classic elastomeric behavior, with high extensibility and resilience. Stress-strain tests have revealed that PNAGA hydrogels can achieve tensile strengths ranging from 160 kPa to 1.1 MPa and elongations at break between 600% and 1400%. researchgate.net Furthermore, these materials exhibit thermoresponsive behavior, transitioning from a gel to a solution state upon heating above their upper critical solution temperature (UCST), a property that is being explored for applications like injectable hydrogels for therapeutic delivery. nih.govmdpi.com The combination of high mechanical toughness, elasticity, and stimuli-responsiveness makes PNAGA and its copolymers highly promising for the development of advanced functional elastomers for soft robotics, biomedical devices, and smart materials. researchgate.netresearchgate.net
| Monomer Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (kPa) |
| 15 | 0.16 | 1400 | 50 |
| 20 | 0.40 | 1200 | 70 |
| 25 | 0.80 | 1000 | 120 |
| 30 | 1.10 | 600 | 150 |
| Data derived from tensile tests of PNAGA hydrogels. researchgate.net |
Biological and Biomedical Research Applications of N 2 Amino 2 Oxoethyl Prop 2 Enamide and Its Derivatives
Polypeptoid and Peptidomimetic Research
Polypeptoids, or poly-N-substituted glycines, are a class of polymers that mimic the structure of peptides, offering enhanced stability and processability. nih.gov The ability to precisely control their sequence and introduce a wide array of functional side chains makes them ideal candidates for creating novel biomaterials. nih.gov The monomer N-(2-Amino-2-oxoethyl)prop-2-enamide, with its inherent amino acid-like structure, serves as a valuable component in the synthesis of these peptidomimetic polymers.
Synthesis and Characterization of Tripeptoid Derivatives
While extensive research has focused on long-chain polypeptoids, the synthesis and characterization of short-chain oligomers, such as tripeptoids, are crucial for understanding the fundamental principles of their self-assembly and for developing materials with highly specific functions. The synthesis of tripeptoid derivatives incorporating this compound can be achieved through established solid-phase synthesis methods. These methods allow for the sequential addition of N-substituted glycine (B1666218) monomers, enabling precise control over the final tripeptoid sequence.
A general synthetic approach involves the use of a solid support, to which the first N-substituted glycine monomer is attached. Subsequent monomers are then added in a stepwise fashion. The acrylamide (B121943) functionality of this compound can be introduced either as part of the initial monomer or through post-polymerization modification.
The characterization of these tripeptoid derivatives relies on a suite of analytical techniques to confirm their structure, purity, and conformational properties.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure, including the sequence of the monomers and the conformation of the polymer backbone. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the tripeptoid and helps to verify the successful synthesis. |
| Circular Dichroism (CD) Spectroscopy | Investigates the secondary structure of the tripeptoids in solution, revealing whether they adopt specific conformations such as helices or sheets. |
| X-ray Crystallography | Can provide atomic-level detail of the three-dimensional structure of the tripeptoid in a crystalline state. |
While specific studies on tripeptoids derived solely from this compound are not extensively documented in publicly available literature, research on related N-substituted glycine oligomers provides a strong foundation for their synthesis and characterization. For instance, studies on N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, which share a similar glycine-like scaffold, have demonstrated successful synthesis and characterization of these peptide mimics. nih.gov
Biomimetic and Bio-Inspired Applications of Polypeptoids
The ability of polypeptoids to self-assemble into well-defined nanostructures is a key feature that drives their use in biomimetic applications. nih.gov These structures can mimic the complex architectures found in nature, such as cell membranes and fibrous proteins. Polypeptoids derived from functional monomers like this compound can be designed to form hierarchical assemblies, including nanotubes, nanosheets, and vesicles. nih.gov
The driving forces behind this self-assembly are often non-covalent interactions, such as hydrophobic effects and hydrogen bonding, which can be finely tuned by the choice of side chains. The amide group in the side chain of this compound can participate in hydrogen bonding, contributing to the stability and specific arrangement of the resulting nanostructures.
These bio-inspired materials have potential applications in various fields:
Drug Delivery: Self-assembled polypeptoid nanostructures can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to specific targets in the body.
Antimicrobial Agents: Polypeptoids with specific sequences have been shown to exhibit antimicrobial activity, offering a potential alternative to conventional antibiotics. nih.gov
Templating Inorganic Materials: The organized structures of polypeptoids can be used as templates for the synthesis of inorganic nanomaterials with controlled morphologies. nih.gov
Advanced Drug Delivery Systems and Nanomedicine
The development of advanced drug delivery systems aims to enhance the efficacy of therapeutic agents while minimizing side effects. This compound and its derivatives are being explored for their potential in creating sophisticated drug carriers and for applications in nanomedicine.
Controlled Drug Release Mechanisms
Hydrogels, which are three-dimensional networks of hydrophilic polymers, are widely investigated for controlled drug release. nih.gov Polymers derived from this compound can be cross-linked to form hydrogels capable of entrapping drug molecules. The release of the drug from the hydrogel can be controlled by several mechanisms, including diffusion, swelling, and degradation of the polymer network. nih.gov
Stimuli-responsive polymers, which undergo a change in their properties in response to external signals such as pH or temperature, are of particular interest for targeted drug delivery. Copolymers incorporating this compound can be designed to exhibit such responsive behavior.
pH-Responsive Release: By incorporating acidic or basic co-monomers, hydrogels can be made to swell or shrink at specific pH values, triggering the release of the encapsulated drug. capes.gov.brmdpi.com This is particularly useful for targeting drugs to specific sites in the gastrointestinal tract or to the acidic microenvironment of tumors.
Thermo-Responsive Release: Polymers that exhibit a lower critical solution temperature (LCST) are soluble in water below a certain temperature and become insoluble above it. nih.gov This property can be exploited for on-demand drug release by applying localized heating. Copolymers of this compound with monomers like N-isopropylacrylamide (NIPAM) can be synthesized to achieve this thermo-responsive behavior. nih.govnih.gov
| Stimulus | Mechanism | Potential Application |
| pH | Swelling or shrinking of the polymer network due to protonation or deprotonation of functional groups. | Oral drug delivery, tumor targeting. capes.gov.brmdpi.com |
| Temperature | Phase transition of the polymer from a soluble to an insoluble state (LCST behavior). | On-demand drug release with localized heating. nih.gov |
Surface Engineering of Gene Delivery Vectors
Gene therapy holds great promise for treating a wide range of diseases, but the safe and efficient delivery of genetic material into cells remains a major challenge. Non-viral vectors, particularly cationic polymers, are attractive candidates for gene delivery due to their low immunogenicity and ease of modification. nih.gov
The surface of these vectors can be engineered to improve their stability, targeting capabilities, and transfection efficiency. This compound can be used to modify the surface of cationic polymers. The hydrophilic and biocompatible nature of the glycinamide (B1583983) side chain can help to shield the positive charge of the polymer, reducing its toxicity and preventing non-specific interactions with blood components.
Furthermore, the acrylamide group provides a reactive handle for the attachment of targeting ligands, such as antibodies or peptides, which can direct the gene delivery vector to specific cells or tissues. This targeted approach can significantly enhance the therapeutic efficacy of the genetic material while minimizing off-target effects. Hydrophobic modifications of cationic polymers have also been shown to improve gene delivery efficiency by enhancing cellular uptake. researchgate.net
Development of Magnetic Resonance Imaging (MRI) Contrast Agents
Magnetic Resonance Imaging (MRI) is a powerful diagnostic tool that provides high-resolution images of soft tissues. nih.govimaios.com The contrast of MRI images can be enhanced by the use of contrast agents, which are typically based on gadolinium (Gd) chelates. nih.govimaios.com The efficiency of a contrast agent is measured by its relaxivity, which is its ability to shorten the relaxation time of water protons.
Researchers are actively developing new MRI contrast agents with improved relaxivity and safety profiles. One approach is to attach Gd chelates to larger molecules or nanoparticles, which slows down their rotational motion and increases their relaxivity. chemistryviews.org this compound and its derivatives are being investigated as potential linkers for attaching Gd chelates to these larger structures.
Enzyme and Protein Interaction Studies
The unique chemical structure of this compound, featuring a reactive acrylamide group and a glycinamide moiety, makes it a candidate for various interactions with biological macromolecules. These interactions are fundamental to its potential applications in biomedical research, ranging from its role in enzymatic reactions to its use in developing tools for studying biological processes.
Role as a Substrate in Enzyme-Catalyzed Reactions
This compound possesses functional groups that render it susceptible to enzymatic modification. The vinyl group allows it to participate in polymerization reactions, and the amide linkages present potential sites for enzymatic cleavage. smolecule.com Its electrophilic nature, particularly the potential for Michael addition at the double bond, suggests it can act as a substrate for enzymes that catalyze conjugate additions. smolecule.com
While specific studies detailing its role as a substrate for common metabolic enzymes are limited, its derivatives have been explored in contexts that imply enzymatic processing. For example, N-(2-arylethyl)-2-methylprop-2-enamides have been used as functionalized templates to create molecularly imprinted polymers. researchgate.net The subsequent removal of the template molecule via hydrolysis of the amide linkage mimics a process that could be catalyzed by amidase or protease enzymes in a biological system. researchgate.net The potential for enzymatic polymerization of acrylamide derivatives is also an area of interest, where enzymes could initiate or propagate the formation of polymers for various biomedical applications. smolecule.com
Modulation of Enzyme Activity (e.g., Cytochrome P450, Protein Kinases)
Derivatives of this compound have been investigated for their ability to modulate the activity of key enzyme families, such as cytochrome P450 (CYP450) and protein kinases, which are critical targets in drug development.
Cytochrome P450: The cytochrome P450 enzymes are a superfamily of monooxygenases involved in the metabolism of a vast array of endogenous and exogenous compounds. nih.gov The potential for interaction with these enzymes is a crucial aspect of drug design. Research on novel dipeptide derivatives based on a related nicotinamide (B372718) structure has included molecular docking studies with cytochrome P450 14α-sterol demethylase (CYP51) from Candida albicans. mdpi.com These studies aim to understand the structural basis for the antifungal activity of the compounds, suggesting that inhibition of this key fungal enzyme is a potential mechanism of action. mdpi.com The docking scores indicated a strong potential for interaction within the enzyme's active site, highlighting a promising avenue for developing new antifungal agents that target fungal-specific CYP450 enzymes. mdpi.com
Protein Kinases: Protein kinases are pivotal in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions. Consequently, they are major targets for therapeutic inhibitors. Studies have shown that compounds with structural motifs similar to this compound can act as potent kinase inhibitors. For instance, derivatives of 2-amidobenzimidazole have been synthesized and shown to inhibit protein kinase CK1δ, an enzyme linked to cancer and neurodegenerative diseases, with IC₅₀ values in the nanomolar range. mdpi.com Similarly, other research has focused on developing covalent inhibitors for c-Jun N-terminal protein kinases (JNKs), where strategic modifications of related scaffolds led to isoform-selective inhibitors. nih.gov These findings suggest that the this compound scaffold could serve as a foundation for designing novel and selective protein kinase inhibitors.
Application as Fluorescent Probes for Biomolecular Detection
The acrylamide moiety is a versatile functional group for the synthesis of fluorescent probes. By copolymerizing acrylamide derivatives with fluorescent monomers or by attaching a fluorophore to the this compound backbone, researchers can create sensitive tools for detecting and visualizing biomolecules and ions. researchgate.netacs.org
These probes often work on the principle of fluorescence quenching or enhancement upon binding to a specific target. For example, a fluorescent functionalized polyacrylamide material was developed by polymerizing a coumarin (B35378) derivative with acrylamide. acs.org This material demonstrated high sensitivity for detecting copper (Cu²⁺) and cyanide (CN⁻) ions in aqueous systems and was successfully applied in cell imaging. acs.org In another application, pyrene-labeled acrylamide monomers have been used as fluorescent probes to study the dynamics of protein structures. researchgate.net
Furthermore, derivatives of related amino-containing compounds, such as 2-amino benzamide, are widely used for the fluorescent labeling of glycans. nih.gov This process allows for the highly sensitive analysis of protein glycosylation, which is crucial for understanding protein function and disease pathology. nih.gov The development of "click-and-probe" applications using aminopyridine scaffolds, which can be activated by bioorthogonal reactions to become fluorescent, further illustrates the potential of using such amine-containing structures in advanced biological detection systems. mdpi.com These examples underscore the utility of the this compound structure as a platform for creating sophisticated fluorescent probes for a wide range of biomedical research applications. nih.govchemrxiv.org
Bioactivity and Therapeutic Potential Investigations
The inherent chemical reactivity and structural features of this compound and its derivatives have prompted investigations into their potential as therapeutic agents. Research has particularly focused on their antioxidant, antimicrobial, and antifungal properties.
Antioxidant Mechanisms and Oxidative Stress Reduction
This compound, also known as AEPEA, has demonstrated notable antioxidant capabilities. Its mechanism of action is believed to involve the scavenging of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cells. By neutralizing ROS, this compound helps to reduce oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders.
The primary mechanisms by which antioxidants like AEPEA function are through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). The presence of amide groups in its structure may contribute to its ability to participate in these processes. The antioxidant properties of AEPEA are also linked to its observed neuroprotective effects, as it can mitigate oxidative stress in neuronal cells. This suggests a potential therapeutic application in conditions such as Alzheimer's and Parkinson's disease.
Furthermore, research on related derivatives has shown promising results in combating cellular stress. A study on N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, which share the core glycinamide structure, found that these compounds can protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced death, a key factor in the development of diabetes. nih.gov
Antimicrobial and Antifungal Activities
A significant body of research has been dedicated to exploring the antimicrobial and antifungal potential of derivatives of this compound. The core structure is often used as a scaffold to synthesize novel compounds with enhanced activity against a range of pathogens. These peptides and their derivatives are thought to function by disrupting microbial cell membranes or interfering with essential cellular processes like DNA replication or cell wall synthesis.
Studies have shown that novel dipeptide derivatives can exhibit broad-spectrum activity. For example, a series of compounds based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide demonstrated inhibitory activity against the Gram-negative bacterium Escherichia coli, the Gram-positive bacterium Bacillus subtilis, and the fungus Candida albicans. mdpi.com
The versatility of this chemical scaffold allows for the incorporation of various heterocyclic moieties known for their antimicrobial properties, such as thiazole (B1198619) and thiophene. Thiazole derivatives have a history of use as antimicrobial agents. mdpi.com More recent research has focused on chitosan-based films containing a 2-aminothiophene derivative, which showed effective antifungal activity against several Candida species, highlighting its potential for topical applications. The table below summarizes the findings from various studies on the antimicrobial and antifungal activities of related derivatives.
| Derivative Class | Target Organism(s) | Key Findings | Reference |
|---|---|---|---|
| Dipeptide Nicotinamide Derivatives | B. subtilis, E. coli, C. albicans | Compounds showed promising activity with MIC values of 160 µg/mL against tested strains. Docking studies suggested interaction with fungal Cytochrome P450. | mdpi.com |
| 2-Aminothiazole Derivatives | Gram-positive bacteria, C. albicans | One derivative showed moderate antibacterial activity against two Gram-positive bacteria and slight antifungal activity. | mdpi.com |
| N-substituted β-amino acid derivatives | S. aureus (MRSA), E. faecalis, C. albicans | Exhibited promising activity against Gram-positive bacteria (MICs 4-128 µg/mL) and drug-resistant C. albicans (MIC 16 µg/mL). | |
| 2-Aminothiophene Derivative in Chitosan Film | C. albicans, C. tropicalis, C. parapsilosis | Films containing the derivative were effective against Candida species, showing potential for new antifungal drug delivery systems. | |
| Urea (B33335) Derivatives | S. aureus, C. neoformans, C. albicans | Novel urea derivatives were identified as initial hits against bacterial and fungal strains. | |
| Aminothioxanthone Derivatives | C. neoformans, Scedosporium spp., Lichtheimia spp., Mucor spp., Dermatophytes | Showed high antifungal potential with fungicidal effects at MIC values of 8–32 μg/mL. Also inhibited biofilm formation in C. albicans. | mdpi.com |
| Aminoalkyl Sclareolide Derivatives | Fusarium oxysporum, Lasiodiplodia theobromae | Showed considerable in vitro antifungal activity against forest pathogenic fungi, with inhibition rates higher than the parent compound. | nih.gov |
Antitumor and Antiviral Research (related chemical scaffolds)
The structural motif of this compound is a key feature in a variety of derivatives that have been investigated for their potential as therapeutic agents. Research into related chemical scaffolds has revealed significant antitumor and antiviral activities.
Derivatives of α-ketoamide have demonstrated notable potential as both anticancer and antiviral agents. nih.gov A novel series of α-keto phenylamide derivatives were designed to target both the primed and non-primed sites of the proteasome, an established target for cancer therapies. nih.gov Many of these derivatives showed powerful biological effects in proteasome inhibition and were effective against a range of cancer cell lines. nih.gov One of these α-ketoamide derivatives also demonstrated the ability to inhibit cellular infection by SARS-CoV-2. nih.gov The antiviral properties of these compounds are thought to be linked to their ability to inhibit viral replication-dependent cysteine protease m-calpain. nih.gov
Quinoline derivatives have also been a focus of anticancer research due to their ability to act through various mechanisms. nih.gov For example, 2-aryl-trimethoxyquinoline analogs have been identified as tubulin inhibitors. nih.gov Studies on N-aryl-trimethoxy quinolin-4-amine derivatives revealed significant cytotoxicity in cancer cells, with some compounds showing greater effectiveness against resistant cancer cell lines compared to the original cell lines. nih.gov Specifically, compounds with N-(4-benzoyl phenyl) and N-(4-phenoxy phenyl) groups demonstrated the most potent antiproliferative activity. nih.gov Furthermore, the synthesis of N-(2-Aminophenyl)-3-Quinolin-4-yl-Prop-2-enamide derivatives has been explored for their potential as histone deacetylase (HDAC) inhibitors, which could be effective against colon cancer. sphinxsai.com
Benzothiazole derivatives represent another important chemical scaffold with demonstrated antitumor properties. A series of water-soluble L-lysyl- and L-alanyl-amide prodrugs of 2-(4-aminophenyl)benzothiazoles were synthesized to improve their suitability for parenteral administration. nih.gov One of these prodrugs, the lysyl-amide of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, was selected for Phase 1 clinical trials. nih.gov Additionally, 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives have shown potent anticancer activity against aggressive triple-negative breast cancer cell lines. nih.gov One lead compound from this series was found to induce cell cycle arrest and apoptosis by suppressing the phosphorylation of Akt, a key component of a signaling pathway often dysregulated in this type of cancer. nih.gov
In the realm of antiviral research, various N-heterocyclic compounds have been identified as promising agents. mdpi.comnih.gov For instance, a series of 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives, which are structurally related to the commercial drug Pemetrexed, exhibited significantly higher antiviral activity against Newcastle disease virus. researchgate.net The most active compounds in this series were those containing five-membered heteroaryl amines. researchgate.net Flavone derivatives containing carboxamide fragments have also been developed as novel antiviral agents, showing the ability to interact with the coat protein of the tobacco mosaic virus and inhibit its assembly. mdpi.com Similarly, novel aminothiazole derivatives have shown significant antiviral activity against influenza A. mdpi.com
Table 1: Antitumor and Antiviral Activity of Selected Chemical Scaffolds
| Chemical Scaffold | Target/Mechanism | Activity | Relevant Compounds |
|---|---|---|---|
| α-Keto Phenylamides | Proteasome Inhibition, m-calpain inhibition | Anticancer, Anti-SARS-CoV-2 | Derivatives with substituted phenyl groups |
| N-Aryl-trimethoxy Quinolin-4-amines | Tubulin Polymerization Inhibition | Anticancer | N-(4-benzoyl phenyl) and N-(4-phenoxy phenyl) derivatives |
| 2-(4-Aminophenyl)benzothiazole Amino Acid Prodrugs | Not specified | Antitumor | L-lysyl-amide of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole |
| 2-Amino-naphtho[2,3-b]thiophene-4,9-diones | PI3K/Akt Signaling Pathway Inhibition | Anticancer | Substituted 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Not specified | Antiviral (Newcastle disease virus) | Derivatives with five-membered heteroaryl amines |
| Flavone Carboxamide Derivatives | Tobacco Mosaic Virus Coat Protein Interaction | Antiviral | Flavone derivatives with amide fragments |
| Aminothiazole Derivatives | Not specified | Antiviral (Influenza A) | 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid |
Calpain Inhibition Studies (related ketoamide derivatives)
Ketoamide derivatives are a significant class of compounds that have been extensively studied for their ability to inhibit calpains, a family of calcium-dependent cysteine proteases. nih.govnih.gov The dysregulation of calpain activity has been implicated in a range of pathological conditions, making them an important therapeutic target. researchgate.netnih.gov
The mechanism by which α-ketoamides inhibit calpain involves the formation of a reversible, stable tetrahedral hemithioketal adduct with the active site cysteine residue of the enzyme. nih.gov This interaction mimics the transition state of peptide bond hydrolysis, leading to potent inhibition. nih.gov X-ray crystallography studies have provided detailed insights into the binding of α-ketoamide inhibitors to calpain, revealing that the hydroxyl group of the tetrahedral adduct points towards the catalytic histidine. nih.gov This structural information is crucial for the structure-guided design of more effective and selective inhibitors. nih.gov
A number of peptidyl α-ketoamides have been synthesized and evaluated for their inhibitory activity against calpain I and calpain II. nih.gov To enhance the potential for crossing the blood-brain barrier, some of these derivatives have incorporated nucleobases, methylpiperazine, and dimethylaminoalkyl groups. nih.gov For instance, Cbz-Leu-D,L-Abu-CONH-(CH₂)₃-adenin-9-yl and Cbz-Leu-D,L-Abu-CONH-(CH₂)₃-(4-methylpiperazin-1-yl) have demonstrated the ability to reach useful concentrations in the brain. nih.gov
Stereoselectivity plays a crucial role in the inhibitory potency of these compounds. In one study, a pair of diastereomers were synthesized, and it was found that (R)-1-benzyl-N-((S)-4-((4-fluorobenzyl)amino)-3,4-dioxo-1-phenylbutan-2-yl)-5-oxopyrrolidine-2-carboxamide (IC₅₀ = 78 nM) was significantly more potent as a calpain-1 inhibitor than its (R,R) counterpart. nih.gov This highlights the importance of the specific stereochemical configuration for effective binding and inhibition.
Novel benzoylalanine-derived ketoamides have also been developed as potent, nonpeptidic calpain inhibitors with nanomolar concentrations. nih.gov Some of these derivatives, which feature vinylbenzyl amino residues, have shown improved pharmacokinetic properties, including better water solubility and metabolic stability. nih.gov One such compound, N-(1-carbamoyl-1-oxohex-1-yl)-2-[E-2-(4-dimethylaminomethylphenyl)-ethen-1-yl]benzamide, was found to reduce the number of damaged neurons in a model of traumatic brain injury, suggesting neuroprotective effects due to calpain inhibition. nih.gov
Table 2: Calpain Inhibition by Ketoamide Derivatives
| Compound/Derivative Class | Target Calpain | IC₅₀/Ki Value | Key Structural Features |
|---|---|---|---|
| (R)-1-benzyl-N-((S)-4-((4-fluorobenzyl)amino)-3,4-dioxo-1-phenylbutan-2-yl)-5-oxopyrrolidine-2-carboxamide | Calpain-1 | 78 nM | α-ketoamide peptidomimetic, specific stereochemistry |
| Cbz-Leu-D,L-Abu-CONH-(CH₂)₃-adenin-9-yl | Calpain I, Calpain II | Not specified | Peptidyl α-ketoamide with nucleobase |
| Cbz-Leu-D,L-Abu-CONH-(CH₂)₃-(4-methylpiperazin-1-yl) | Calpain I, Calpain II | Not specified | Peptidyl α-ketoamide with methylpiperazine |
| N-(1-carbamoyl-1-oxohex-1-yl)-2-[E-2-(4-dimethylaminomethylphenyl)-ethen-1-yl]benzamide | Calpain I | Not specified | Benzoylalanine-derived ketoamide with vinylbenzyl amino residue |
Antimycobacterial Activity Profiling
Derivatives based on the this compound scaffold have been a subject of research for their potential antimycobacterial activity, particularly in the search for new treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis. nih.govmdpi.comnih.gov The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has made the discovery of new antimycobacterial agents a critical priority. mdpi.complos.org
One promising area of research has focused on 2-aminothiophene derivatives. nih.govnih.govrsc.org These compounds have been reported to inhibit Pks13, an essential enzyme in the mycolic acid biosynthetic pathway of M. tuberculosis. nih.govnih.gov A library of 2-aminothiophene compounds was synthesized, and one derivative showed remarkable potency against the H37Rv strain of M. tuberculosis with a minimum inhibitory concentration (MIC) of 0.23 μM. nih.govnih.gov This compound also demonstrated impressive activity against isoniazid, rifampicin, and fluoroquinolone-resistant strains of M. tuberculosis. nih.govnih.gov Further studies on 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, which are related to 2-aminothiophenes, have also been conducted to evaluate their activity against both sensitive and drug-resistant M. tuberculosis. researchgate.net
Other heterocyclic scaffolds have also been investigated. For example, a series of 2-pyridinecarboxamidrazone derivatives were evaluated for their inhibitory activity against Mycobacterium avium, with some chlorinated derivatives inhibiting 94% of the tested strains at a concentration of 32 mg/L. nih.gov N-(purin-6-yl)- and N-(2-aminopurin-6-yl) conjugates with amino acids and dipeptides have also shown significant antimycobacterial activity against several Mycobacterium species, including M. tuberculosis H37Rv, M. avium, M. terrae, and a multidrug-resistant clinical isolate. nih.gov The most active compounds in this series were N-(2-Aminopurin-6-yl)- and N-(purin-6-yl)-glycyl-(S)-glutamic acids. nih.gov
The search for new antimycobacterial agents has also led to the exploration of 2-aminobenzothiazoles, which have shown bactericidal activity against both replicating and non-replicating M. tuberculosis. nih.gov Some of these molecules also demonstrated potency against intracellular M. tuberculosis in macrophages. nih.gov Additionally, 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and evaluated, with some showing considerably higher antimycobacterial potencies than others in the series. msptm.org Simplified analogs of the marine sponge-derived alkaloid 3-(phenethylamino)demethyl(oxy)aaptamine, specifically those with an N-(2-arylethyl)quinolin-3-amine skeleton, have also emerged as a promising scaffold for anti-mycobacterial lead compounds. mdpi.com
Table 3: Antimycobacterial Activity of Selected Derivatives
| Derivative Class | Target Organism(s) | MIC/Activity | Putative Mechanism of Action |
|---|---|---|---|
| 2-Aminothiophenes | M. tuberculosis H37Rv, drug-resistant strains | MIC = 0.23 μM | Inhibition of Pks13 (mycolic acid biosynthesis) |
| 2-Pyridinecarboxamidrazones | M. avium | MIC = 32 mg/L | Not specified |
| N-(Purin-6-yl) Amino Acid Conjugates | M. tuberculosis, M. avium, M. terrae | Significant activity | Not specified |
| 2-Amino Benzothiazoles | M. tuberculosis (replicating and non-replicating) | Bactericidal activity | Not specified |
| 2,5-Disubstituted-1,3,4-oxadiazoles | M. smegmatis, M. tuberculosis H37Ra | Varied potency | Not specified |
| N-(2-Arylethyl)quinolin-3-amines | M. bovis BCG | Good activity | Not specified |
Environmental Considerations and Degradation Pathways of N 2 Amino 2 Oxoethyl Prop 2 Enamide Based Materials
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For N-(2-Amino-2-oxoethyl)prop-2-enamide-based materials, the primary abiotic degradation mechanisms are expected to be hydrolysis and photodegradation.
Hydrolysis: The presence of two amide linkages in this compound suggests that hydrolysis is a significant pathway for its abiotic degradation in aqueous environments. The rate of hydrolysis is influenced by pH and temperature. In alkaline conditions, the hydrolysis of N- and N,N-substituted amides can be enhanced. researchgate.netumich.edu Studies on N-substituted amides in hot compressed water have shown that N-substitution significantly affects the hydrolysis reaction rate, with inductive and steric effects of the N-substituent group playing a crucial role. researchgate.net For this compound, hydrolysis would likely cleave the amide bonds, yielding acrylic acid and 2-aminoacetamide, or potentially further hydrolysis of the 2-aminoacetamide to glycine (B1666218) and ammonia (B1221849).
Table 1: Potential Abiotic Degradation Factors for this compound-based Materials
| Degradation Factor | Influencing Conditions | Potential Products |
| Hydrolysis | pH (especially alkaline), Temperature | Acrylic acid, 2-Aminoacetamide, Glycine, Ammonia |
| Photodegradation | UV radiation, Presence of photosensitizers | Smaller organic molecules |
Biotic Degradation Processes and Microbial Interactions
The biodegradation of this compound-based materials is anticipated to be primarily driven by microbial enzymatic activity, targeting the amide bonds.
The biodegradation of the structurally similar and well-studied monomer, acrylamide (B121943), provides significant insights. Microorganisms in soil and water have been shown to degrade acrylamide by utilizing it as a source of carbon and nitrogen. nih.govhibiscuspublisher.com The key enzyme in this process is amidase, which catalyzes the hydrolysis of the amide bond in acrylamide to form acrylic acid and ammonia. nih.govhibiscuspublisher.comelsevierpure.com Several bacterial genera, including Pseudomonas, Bacillus, Rhizobium, and Rhodococcus, have been identified as capable of degrading acrylamide and its polymer derivatives. nih.govelsevierpure.comnih.gov
It is highly probable that a similar enzymatic pathway exists for the biodegradation of this compound. The amidase enzymes could hydrolyze the N-acryloyl amide bond, leading to the formation of acrylic acid and 2-aminoacetamide. Subsequently, other microbial enzymes could further break down these intermediates. For instance, some bacteria possess the ability to utilize acrylic acid as a carbon source.
A study on the biodegradation of a cross-linked copolymer of acrylamide and potassium acrylate (B77674) by soil bacteria identified Rhizobium radiobacter and Bacillus aryabhattai as being capable of degrading the polymer. nih.gov This demonstrates that even complex polymeric structures containing acrylamide moieties are susceptible to microbial attack. The rate of biodegradation is influenced by several factors, including the microbial population density, temperature, pH, and the availability of other nutrient sources. hibiscuspublisher.com
Table 2: Microorganisms Involved in the Degradation of Acrylamide and Related Polymers
| Microorganism Genus | Substrate | Key Enzyme/Pathway | Reference |
| Pseudomonas sp. | Acrylamide | Amidase | nih.gov |
| Bacillus aryabhattai | Copolymer of acrylamide and potassium acrylate | Biodegradation | nih.gov |
| Rhizobium radiobacter | Copolymer of acrylamide and potassium acrylate | Biodegradation | nih.gov |
| Rhodococcus sp. | Acrylamide | Amidase | hibiscuspublisher.com |
| Enterobacter sp. | Polyacrylamide (PAM) | Amidase | elsevierpure.com |
Environmental Fate and Persistence in Various Ecosystems
The environmental fate and persistence of this compound are determined by a combination of its physical-chemical properties and its susceptibility to abiotic and biotic degradation.
Aquatic Ecosystems: Due to its expected high water solubility, this compound is likely to be mobile in aquatic environments. Its persistence will be governed by the rates of hydrolysis and biodegradation. In environments with active microbial populations, biotic degradation is expected to be a significant removal mechanism. The ultimate degradation products would be simple inorganic compounds such as carbon dioxide, water, and ammonia. The reactivity of acrylamides with soft nucleophiles like glutathione (B108866) suggests that it may also react with other nucleophilic species present in the environment. nih.gov
Terrestrial Ecosystems: In soil environments, the fate of this compound will be influenced by its adsorption to soil particles and its degradation by soil microorganisms. The mobility in soil will depend on the soil type, organic matter content, and pH. Given the evidence of rapid biodegradation of acrylamide in soil, it is plausible that this compound would also be subject to microbial degradation in soil. nih.gov A study on a semi-synthetic hydrogel containing acrylamide showed an average mass loss of 18.4% by weight due to a bacterial consortium, indicating that such materials can be assimilated by microorganisms. mdpi.com The persistence of this compound in soil will therefore be a balance between its leaching potential and its rate of biodegradation.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(2-Amino-2-oxoethyl)prop-2-enamide, and how can purity be optimized?
- Synthetic Routes : The compound can be synthesized via amide bond formation between 2-aminoacetamide derivatives and acryloyl chloride. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions like polymerization of the acrylamide moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) are effective. Purity (>95%) should be confirmed via HPLC or LC-MS .
Q. Which analytical techniques are critical for characterizing N-(2-Amino-2-oxoethyl)prop-2-enamide?
- Structural Confirmation : Use -NMR and -NMR to verify the acrylamide double bond (δ ~6.3–6.5 ppm for CH=CH–) and the 2-amino-2-oxoethyl group (δ ~4.2 ppm for NH) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z for CHNO: 128.0586) .
Q. How does the reactivity of the acrylamide group influence experimental design?
- The vinyl group in acrylamide derivatives undergoes Michael additions or polymerization under radical initiators (e.g., AIBN). To prevent unintended reactions, store the compound in inert atmospheres and avoid UV light .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for N-(2-Amino-2-oxoethyl)prop-2-enamide be resolved?
- Crystallography : Use SHELXL for refinement, focusing on resolving disorder in the acrylamide moiety. Hydrogen-bonding networks involving the amino-oxoethyl group (N–H···O=C) may require TLS parameterization to improve R-factors .
- Complementary Methods : Pair X-ray diffraction with DFT-optimized molecular geometries to validate bond lengths and angles .
Q. What strategies address discrepancies in reported biological activity data for this compound?
- Assay Optimization : Variability in enzyme inhibition studies (e.g., IC) may arise from solvent effects (DMSO vs. aqueous buffers). Use standardized protocols (e.g., PBS buffer, <1% DMSO) .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., fluorinated or cyclopentyl derivatives) to isolate the impact of the 2-amino-2-oxoethyl group on target binding .
Q. How does the compound’s stability under physiological conditions affect pharmacokinetic studies?
- Degradation Pathways : Hydrolysis of the acrylamide group at physiological pH (7.4) can generate acrylic acid and 2-aminoacetamide. Monitor stability via accelerated aging studies (40°C, 75% RH) with LC-MS tracking .
- Mitigation : Prodrug strategies (e.g., esterification of the acrylamide) may enhance stability .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model binding to enzymes (e.g., kinases or proteases). Prioritize hydrogen-bond interactions with the amino-oxoethyl group .
- Validation : Correlate docking scores with experimental SPR (surface plasmon resonance) binding affinities .
Q. What challenges arise during scale-up synthesis, and how are they managed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
